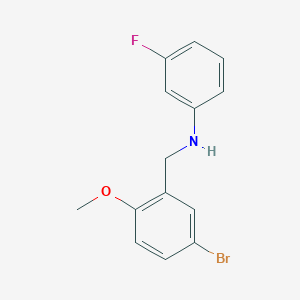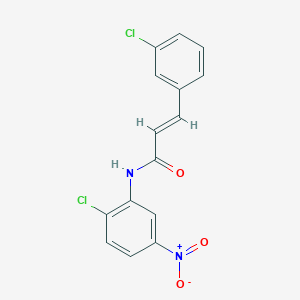![molecular formula C14H14BrNS B5701830 2-[(4-bromo-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5701830.png)
2-[(4-bromo-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-bromo-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline, commonly known as BTM-TQ, is a chemical compound that has gained attention in the scientific community due to its potential use in medicinal chemistry. BTM-TQ has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.
作用机制
The mechanism of action of BTM-TQ is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory properties may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Additionally, BTM-TQ has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BTM-TQ has been shown to exhibit various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can help protect cells from oxidative damage. Additionally, BTM-TQ has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which can help reduce inflammation. Furthermore, BTM-TQ has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
One advantage of using BTM-TQ in lab experiments is its ability to exhibit multiple biological activities, making it a potential candidate for the development of multi-targeted drugs. Additionally, BTM-TQ has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using BTM-TQ in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for BTM-TQ research. One area of interest is its potential use in cancer treatment. Further studies are needed to determine its efficacy in different types of cancer and to elucidate its mechanism of action. Additionally, BTM-TQ has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, BTM-TQ has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
合成方法
BTM-TQ can be synthesized using a multistep process that involves the reaction of 4-bromo-2-thiophenecarboxaldehyde with tetrahydroisoquinoline in the presence of a base. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.
科学研究应用
BTM-TQ has been the subject of numerous scientific studies due to its potential use in medicinal chemistry. It has been shown to exhibit antioxidant properties, which can help protect cells from oxidative damage caused by free radicals. Additionally, BTM-TQ has been found to have anti-inflammatory effects, which can help reduce inflammation in various disease states. Furthermore, BTM-TQ has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.
属性
IUPAC Name |
2-[(4-bromothiophen-2-yl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNS/c15-13-7-14(17-10-13)9-16-6-5-11-3-1-2-4-12(11)8-16/h1-4,7,10H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAABBGCMZRLVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B5701760.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5701764.png)


![ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5701780.png)
![4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5701786.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5701791.png)

![N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide](/img/structure/B5701795.png)



![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5701828.png)
